Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans
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Overview
Description
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromopyridine moiety and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans typically involves multiple steps, starting with the preparation of the bromopyridine derivative. This is followed by the formation of the cyclohexane ring and the introduction of the amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride
- (5-Bromopyrid-2-yl)methanol
Uniqueness
Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a bromopyridine moiety and a cyclohexane ring makes it particularly interesting for research in various fields.
This compound’s versatility and potential make it a valuable subject of study in modern scientific research.
Properties
Molecular Formula |
C11H17BrCl2N2O |
---|---|
Molecular Weight |
344.07 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2O.2ClH/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10;;/h1,6-7,9-10H,2-5,13H2;2*1H |
InChI Key |
OBNBVIMUZVRQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
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